(R*,S*)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
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Overview
Description
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid**, also known by its chemical formula C₁₆H₂₂O₃ , is a compound with interesting properties. It contains a total of 42 bonds, including 20 non-hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid group (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol group .
Preparation Methods
The synthetic routes for this compound involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. researchers have explored various synthetic approaches to obtain it.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a carboxylic acid derivative.
Scientific Research Applications
(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid** finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological effects.
Industry: May serve as a precursor for drug development or other fine chemicals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features and functional groups. Its uniqueness lies in its cyclohexyl and hydroxyethyl moieties.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Properties
CAS No. |
88221-69-6 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m0/s1 |
InChI Key |
LNDKEFFVJSOTLX-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
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